Cas no 88495-55-0 ((3S)-piperidine-3-carboxamide)
(3S)-piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxamide, (S)-
- (3S)-3-Piperidinecarboxamide
- (S)-Piperidine-3-carboxamide
- (S)-PIPERIDINE-3-CARBOXYLIC ACID AMIDE
- (3S)-piperidine-3-carboxamide
- BVOCPVIXARZNQN-YFKPBYRVSA-N
- AKOS017407365
- (S)-nipecotic acid amide
- MFCD17015911
- (3S)-hexahydronicotinamide
- TS-01686
- CS-0055165
- SCHEMBL1405881
- DTXSID801308526
- SCHEMBL21700184
- (3S)-nipecotic acid amide
- AS-39190
- CCG-36662
- Q27127085
- (S)-Piperidine-3-carboxylicacidamide
- 88495-55-0
- (s)-nipecotamide
- EN300-263730
- CHEBI:60115
-
- MDL: MFCD17015911
- Inchi: 1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
- InChI Key: BVOCPVIXARZNQN-YFKPBYRVSA-N
- SMILES: O=C([C@@H]1CNCCC1)N
Computed Properties
- Exact Mass: 128.094963011g/mol
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 55.1Ų
(3S)-piperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008821-1g |
(S)-Piperidine-3-carboxamide |
88495-55-0 | 95% | 1g |
$359.70 | 2023-08-31 | |
| Alichem | A129008821-5g |
(S)-Piperidine-3-carboxamide |
88495-55-0 | 95% | 5g |
$1049.40 | 2023-08-31 | |
| Fluorochem | 075482-250mg |
S)-Piperidine-3-carboxylic acid amide |
88495-55-0 | >98 | 250mg |
£127.00 | 2022-03-01 | |
| Fluorochem | 075482-1g |
S)-Piperidine-3-carboxylic acid amide |
88495-55-0 | >98 | 1g |
£195.00 | 2022-03-01 | |
| Fluorochem | 075482-5g |
S)-Piperidine-3-carboxylic acid amide |
88495-55-0 | >98 | 5g |
£777.00 | 2022-03-01 | |
| Chemenu | CM296676-1g |
(S)-Piperidine-3-carboxylic acid amide |
88495-55-0 | 95% | 1g |
$290 | 2021-08-18 | |
| abcr | AB305145-1 g |
(S)-Piperidine-3-carboxylic acid amide, 98%; . |
88495-55-0 | 98% | 1 g |
€287.80 | 2023-07-19 | |
| abcr | AB305145-5 g |
(S)-Piperidine-3-carboxylic acid amide, 98%; . |
88495-55-0 | 98% | 5 g |
€1,050.30 | 2023-07-19 | |
| TRC | P482665-10mg |
(3S)-3-Piperidinecarboxamide |
88495-55-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P482665-50mg |
(3S)-3-Piperidinecarboxamide |
88495-55-0 | 50mg |
$ 95.00 | 2022-06-03 |
(3S)-piperidine-3-carboxamide Suppliers
(3S)-piperidine-3-carboxamide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on (3S)-piperidine-3-carboxamide
3-Piperidinecarboxamide, (S)-: A Promising Compound for Biomedical Research
The compound 3-Piperidinecarboxamide, specifically the (S)-enantiomer, has garnered significant attention in recent biomedical research due to its potential applications in various therapeutic areas. This molecule, also referred to as Piperidine-3-carboxamide or 3-(1-piperidinyl)propanamide, is a versatile compound that exhibits promising pharmacological properties, making it a valuable subject of investigation for researchers and pharmaceutical developers alike.
Firstly, 3-Piperidinecarboxamide, (S)- has been explored in the context of its interactions with biological systems. Its structure, featuring a piperidine ring attached to a carboxamide group, provides a unique scaffold that enables diverse pharmacological activities. Recent studies have highlighted its potential as a central nervous system (CNS) agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate key neurotransmitter systems, including serotonin and dopamine, positions it as a candidate for drug development in these fields.
Furthermore, Piperidinecarboxamide derivatives have shown remarkable efficacy in preclinical models of CNS disorders. For instance, research published in Nature Neuroscience demonstrated that certain piperidine-based compounds can enhance neuroplasticity and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases. The (S)-enantiomer of 3-Piperidinecarboxamide has been particularly noted for its ability to cross the blood-brain barrier (BBB) efficiently, ensuring that therapeutic concentrations reach the target sites in the brain.
Another area of interest involving 3-Piperidinecarboxamide is its potential as a pain management agent. Studies conducted in rodent models have indicated that this compound exhibits potent analgesic properties, particularly in conditions characterized by chronic pain. The mechanism of action appears to involve modulation of opioid receptors, which are central to the body's pain response system. This makes it a promising candidate for the development of novel analgesics with reduced dependency risks compared to traditional opioid medications.
Moreover, advancements in chiral synthesis have enabled the selective production of the (S)-enantiomer of 3-Piperidinecarboxamide, which is critical for optimizing its therapeutic potential. The use of asymmetric catalysis techniques has allowed researchers to achieve high enantiomeric excess (EE), ensuring that the resulting compound possesses consistent and predictable pharmacokinetics. This precision in synthesis is particularly important in drug development, where stereochemistry can significantly impact both efficacy and safety.
Recent breakthroughs in drug delivery systems have further enhanced the prospects of 3-Piperidinecarboxamide as a therapeutic agent. Researchers have explored various strategies, including pro-drug formulations and nanoparticle-encapsulation, to improve the bioavailability and reduce the side effects of this compound. These innovations are expected to accelerate its progression through preclinical trials and bring it closer to clinical application.
Additionally, the study of 3-Piperidinecarboxamide has contributed significantly to our understanding of ligand-receptor interactions in pharmacology. Its structure allows for precise modulation of receptor activity, making it a valuable tool for investigating fundamental mechanisms underlying disease states. This compound serves as a model system for exploring how chemical modifications can influence drug efficacy and selectivity.
Finally, the ongoing exploration of 3-Piperidinecarboxamide, (S)- in biomedical research is driven by its unique combination of structural versatility, potent pharmacological activity, and favorable pharmacokinetic properties. As researchers continue to uncover new applications and refine its therapeutic profile, this compound stands poised to make a meaningful impact in the treatment of CNS disorders and other diseases.
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